molecular formula C15H21O6Sm B8114513 4-Oxopent-2-en-2-olate;samarium(3+)

4-Oxopent-2-en-2-olate;samarium(3+)

Cat. No.: B8114513
M. Wt: 447.7 g/mol
InChI Key: YJWDTQDBHBJLOF-UHFFFAOYSA-K
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Description

4-Oxopent-2-en-2-olate;samarium(3+) is a coordination compound that features samarium, a rare earth element, complexed with 4-oxopent-2-en-2-olate ligands. This compound is known for its unique chemical properties and has found applications in various scientific fields, including chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxopent-2-en-2-olate;samarium(3+) typically involves the reaction of samarium salts with 4-oxopent-2-en-2-olate ligands. One common method involves dissolving samarium(III) isopropoxide in benzene and adding freshly distilled 4-oxopent-2-en-2-olate. The reaction mixture is then heated to reflux at 110-115°C for several hours. The resulting product is isolated by removing the solvent under reduced pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in a controlled environment to prevent contamination and ensure consistency .

Chemical Reactions Analysis

Types of Reactions

4-Oxopent-2-en-2-olate;samarium(3+) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of samarium.

    Reduction: It can also be reduced, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The ligands in the compound can be substituted with other ligands through ligand exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Ligand exchange reactions typically involve the use of other ligands like phosphines or amines under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of samarium, while reduction may produce lower oxidation states or even elemental samarium .

Scientific Research Applications

4-Oxopent-2-en-2-olate;samarium(3+) has several applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

    Materials Science: The compound is utilized in the synthesis of advanced materials, such as rare earth-based magnets and phosphors.

    Biology and Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its unique electronic properties.

Mechanism of Action

The mechanism by which 4-Oxopent-2-en-2-olate;samarium(3+) exerts its effects involves the interaction of the samarium ion with various molecular targets. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from donor molecules. This interaction can influence the reactivity and stability of the compound in different environments.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxopent-2-en-2-olate;lanthanum(3+)
  • 4-Oxopent-2-en-2-olate;cerium(3+)
  • 4-Oxopent-2-en-2-olate;neodymium(3+)

Uniqueness

4-Oxopent-2-en-2-olate;samarium(3+) is unique due to the specific electronic configuration of samarium, which imparts distinct chemical properties compared to other rare earth elements. This uniqueness makes it particularly valuable in applications requiring specific catalytic or electronic properties.

Properties

IUPAC Name

4-oxopent-2-en-2-olate;samarium(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.Sm/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWDTQDBHBJLOF-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sm+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21O6Sm
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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